BenchChemオンラインストアへようこそ!

Chicken CATH-2

Antifungal peptides Live-cell imaging Cathelicidin fungicidal kinetics

Chicken CATH-2 (also known as fowlicidin-2, myeloid antimicrobial peptide 27, CMAP27) is a 26–31 amino acid, arginine- and lysine-rich cationic host defense peptide belonging to the cathelicidin family, endogenously expressed in chicken heterophils and bone marrow. It adopts a structurally distinctive double α-helical fold connected by a proline-induced central hinge (residues 13–20), a feature uncommon among mammalian cathelicidins such as human LL-37.

Molecular Formula
Molecular Weight
Cat. No. B1577498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChicken CATH-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chicken CATH-2 (Fowlicidin-2) for Procurement: A Broad-Spectrum Cathelicidin Host Defense Peptide with Dual Antimicrobial and Immunomodulatory Functions


Chicken CATH-2 (also known as fowlicidin-2, myeloid antimicrobial peptide 27, CMAP27) is a 26–31 amino acid, arginine- and lysine-rich cationic host defense peptide belonging to the cathelicidin family, endogenously expressed in chicken heterophils and bone marrow [1]. It adopts a structurally distinctive double α-helical fold connected by a proline-induced central hinge (residues 13–20), a feature uncommon among mammalian cathelicidins such as human LL-37 [2]. CATH-2 exerts direct, rapid bactericidal and fungicidal activity against Gram-positive bacteria (including MRSA), Gram-negative bacteria, and fungi, while simultaneously neutralizing lipopolysaccharide (LPS)- and whole bacteria-induced pro-inflammatory responses—a dual-action profile that distinguishes it from many single-function antimicrobial peptides [1][2][3].

Why Generic Substitution Fails for Chicken CATH-2: Evidence of Comparator-Divergent Antibacterial, Immunomodulatory, and Structural Profiles


Cathelicidins from different species share antimicrobial and LPS-neutralizing functions, yet their potency, selectivity, killing mechanisms, and immunomodulatory profiles diverge substantially under standardized conditions [1]. Chicken CATH-2 is structurally distinguished from human LL-37 by its proline-induced central kink that separates two discrete α-helical segments, a feature proven essential for both bacterial killing and endotoxin neutralization [2]. Direct comparative studies demonstrate that CATH-2, LL-37, PMAP-36, IDR-1018, and other chicken cathelicidins (CATH-1, CATH-3) exhibit non-overlapping functional strengths: a peptide that excels in one dimension (e.g., LPS neutralization potency) may fail entirely in another (e.g., whole-bacteria-induced immune silencing, antifungal speed, or species-specific antigen presentation enhancement) [1][3]. These quantifiable divergences preclude simple interchange and demand evidence-based selection.

Chicken CATH-2 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement Decisions


CATH-2 Kills Candida albicans Within 5 Minutes, Outperforming LL-37 in Speed of Fungicidal Action

In a direct head-to-head live-cell imaging study comparing the antifungal mechanisms of CATH-2, human LL-37, and histatin 5 (Hst5) against Candida albicans, CATH-2 was identified as the most active peptide, achieving complete killing within 5 minutes [1]. While minimal fungicidal concentrations (MFCs) were in the same order of magnitude for all three peptides, the killing kinetics were markedly different: CATH-2-induced membrane permeabilization and cell death occurred more rapidly than LL-37-mediated killing [1]. Additionally, flow cytometry demonstrated that CATH-2 significantly decreases C. albicans cell size, an effect not observed with LL-37 [1]. Electron microscopy further confirmed that CATH-2 uniquely disrupts the fungal nuclear envelope in addition to the cell membrane [1].

Antifungal peptides Live-cell imaging Cathelicidin fungicidal kinetics

CATH-2 Uniquely Increases Antigen Presentation Markers MRC1 and MHC-II on Primary Chicken Monocytes—LL-37 Does Not

In a direct comparative immunomodulation study, CATH-2 and its all-D enantiomer D-CATH-2 were tested alongside human LL-37 for their ability to modulate surface markers on primary chicken monocytes and the HD11 chicken macrophage cell line [1]. CATH-2 and D-CATH-2 significantly increased expression of both Mannose Receptor C-type 1 (MRC1) and MHC-II—key markers of antigen presentation—on primary chicken monocytes, whereas LL-37 did not [1]. D-CATH-2 also increased MRC1 and MHC-II expression on HD11 macrophages [1]. Furthermore, LPS-induced nitric oxide (NO) production by HD11 cells was inhibited by CATH-2 and D-CATH-2 [1].

Immunomodulation Antigen presentation Vaccine adjuvant development

Only CATH-2 Neutralizes Whole E. coli-Induced Macrophage Activation—LL-37 and Porcine PMAP-36 Cannot

A study using porcine bone marrow-derived macrophages (BMDMs) differentiated into M1 and M2 phenotypes revealed a critical functional divergence: while both CATH-2 and LL-37 strongly inhibited LPS-induced activation of M1 macrophages, upon stimulation with whole live or killed E. coli bacteria, only CATH-2 could effectively inhibit macrophage activation [1]. LL-37, PR-39, and PMAP-23 all failed to neutralize whole-bacteria-induced macrophage activation under identical conditions [1]. CATH-2 also inhibited both live and killed E. coli-induced activation, demonstrating that its anti-inflammatory potency extends beyond purified LPS to intact, complex bacterial stimuli [1].

Anti-inflammatory peptides Whole bacteria neutralization Sepsis models

CATH-2 Exhibits 4-Fold Lower MBC Against E. coli at High Bacterial Density Compared to LL-37

At high bacterial density (5 × 10⁸ CFU/mL E. coli), a condition more representative of therapeutic infection burdens, the minimum bactericidal concentration (MBC) of CATH-2 was determined as 40 μM by colony count assay, compared to 160 μM for LL-37—a 4-fold advantage favoring CATH-2 [1]. Transmission electron microscopy (TEM) of E. coli incubated at MBC or sub-MBC concentrations revealed that CATH-2 and PMAP-36 are profoundly membrane-active, disrupting both inner and outer membranes simultaneously, whereas LL-37 employs a distinct killing mechanism and fails to induce outer membrane vesicle (OMV) release from Gram-negative bacteria [1][2].

Bactericidal concentration Gram-negative killing Antimicrobial resistance alternatives

CATH-2 Is the Only Peptide Among CATH-2, LL-37, and IDR-1018 That Directly Inhibits Staphylococcus aureus Growth

In a three-way comparative study investigating antibacterial and anti-inflammatory properties against Staphylococcus aureus, three host defense peptides—CATH-2, LL-37, and IDR-1018—were evaluated for direct antibacterial activity and immunomodulatory function on human macrophages [1]. Although all three peptides significantly inhibited LPS-induced activation of human macrophages, only CATH-2 prevented S. aureus growth [1]. Neither LL-37 (a potent human cathelicidin) nor IDR-1018 (a synthetic innate defense regulator peptide) demonstrated direct antibacterial activity against S. aureus under the tested conditions [1]. Furthermore, CATH-2-mediated killing of S. aureus was shown to limit subsequent S. aureus-induced macrophage activation—a dual antibacterial/anti-inflammatory benefit not provided by the comparators [1].

Anti-staphylococcal peptides MRSA alternatives Host defense peptide screening

The Proline-14 Hinge Region Is a Unique Structural Determinant of CATH-2 Dual Activity Not Found in LL-37 or Other Linear Cathelicidins

Unlike the majority of cathelicidins—including human LL-37, which adopts a predominantly continuous α-helix with a short central hinge—chicken CATH-2 (fowlicidin-2) is composed of two well-defined α-helical segments (residues 6–12 and 23–27) connected by a long, extensive proline-induced kink (residues 13–20) [1]. This structural feature was shown to be the first α-helical cathelicidin where the central kink region is critically important for both bacterial killing and LPS neutralization [1]. Substitution of proline-14 in the CATH-2 hinge region by leucine (P14L) strongly reduced antibacterial and hemolytic activity, whereas substitution by glycine (P14G) did not—establishing that the proline residue's unique conformational rigidity, not merely hinge flexibility, is functionally essential [2]. The P14L substitution also strongly reduced LPS-neutralizing activity and peptide-induced MCP-1 production by human PBMCs [2].

Structure-activity relationship Proline hinge Peptide engineering

Evidence-Backed Application Scenarios for Chicken CATH-2: Where Comparative Data Support Prioritized Procurement


Rapid Antifungal Lead Development Against Candida Species

CATH-2 achieves complete killing of C. albicans within 5 minutes—faster than LL-37—and uniquely disrupts the fungal nuclear envelope in addition to causing membrane permeabilization. This dual-target, rapid-kill profile, validated by live-cell imaging and electron microscopy [1], makes CATH-2 the cathelicidin of choice for antifungal drug discovery programs requiring fast-acting candidates with multi-organelle attack mechanisms.

Avian Vaccine Adjuvant Requiring Species-Matched Antigen Presentation Enhancement

CATH-2 (and its protease-resistant D-enantiomer D-CATH-2) upregulates MRC1 and MHC-II—key antigen presentation markers—on primary chicken monocytes, whereas the human cathelicidin LL-37 fails to do so [1]. For poultry vaccine developers, this species-specific immunomodulation directly supports CATH-2 as an adjuvant candidate to enhance adaptive immune priming in chickens, a function that cross-species cathelicidins cannot reliably substitute.

Inactivated Whole-Pathogen Vaccine Formulation Requiring Anti-Inflammatory Silencing

Only CATH-2 among tested cathelicidins (including LL-37, PMAP-23, PR-39) can neutralize macrophage activation induced by whole killed or live E. coli bacteria, not just purified LPS [1]. This unique capability is directly relevant for inactivated bacterial vaccine development, where the adjuvant must silence residual inflammatory signals from the whole bacterial antigen while preserving immunogenicity—a dual requirement that CATH-2 uniquely fulfills.

Anti-Staphylococcal (MRSA) Dual-Action Therapeutic Research

In head-to-head testing against S. aureus, only CATH-2 demonstrated direct bacterial growth inhibition among a panel of three host defense peptides (CATH-2, LL-37, IDR-1018), while also suppressing S. aureus-induced macrophage activation [1]. For programs pursuing non-antibiotic anti-MRSA strategies, CATH-2 offers an evidence-based advantage over LL-37 and the synthetic HDP IDR-1018, both of which lack direct anti-staphylococcal activity under comparable conditions.

Quote Request

Request a Quote for Chicken CATH-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.